molecular formula C12H16O3 B022392 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane CAS No. 56718-70-8

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Cat. No. B022392
CAS RN: 56718-70-8
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves several key steps, including the treatment of 2-methoxy phenol with specific reagents to form the oxirane compound. This process can involve ring cleavage under acidic conditions, followed by acylation and cyclization in the presence of stannic chloride, leading to the desired compound. For example, the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol demonstrates a related procedure, showcasing the versatility of oxirane compounds in organic synthesis (Shindikar & Viswanathan, 2011).

Molecular Structure Analysis

The molecular structure of oxirane compounds, including 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, is critical for understanding their chemical reactivity and properties. Studies such as those by Ajibade and Andrew (2021) on similar compounds reveal the importance of intermolecular hydrogen bonding and secondary intermolecular interactions, which can influence the synthesis of azo dyes and dithiocarbamate, indicating the structural complexity and potential applications of oxirane derivatives.

Chemical Reactions and Properties

Oxirane compounds are known for their ability to undergo ring-opening polymerization, leading to various polymers with unique properties. For instance, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was polymerized using a cationic initiator, resulting in a polymer with a stiff, stretched conformation due to intramolecular charge transfer interactions (Merlani et al., 2015). This highlights the chemical versatility of oxirane compounds in creating materials with specific structural and electronic properties.

Scientific Research Applications

  • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative, serves as a reagent for determining the enantiomeric excess (ee) of α-chiral amines, useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

  • 2-[(Organylthio)methyl]oxirans, related compounds, can react with ch-acids to form various functional sulfur-containing compounds with different properties (Kalugin & Litvinov, 1991).

  • A study successfully synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, leading to a stiff, stretched polyether with intramolecular charge transfer interactions (Merlani et al., 2015).

  • The catalytic hydrogenation of oxirane and methyloxirane produces ethanol and propan-1-ol, respectively, using an aluminium chloride catalyst under certain chemical parameters (Kuevi et al., 2012).

  • Copper-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols efficiently produce various 2-substituted-1,4-benzodioxanes (Liu & Bao, 2010).

  • Methyl chavicol and its synthetic analogue MPMO show potential as antioxidant and antilipase agents, which could be beneficial for treating diseases linked to oxidative damage and lipid metabolism (Santos et al., 2018).

  • Oxiranes and siloranes exhibit low mutagenic potentials, although some oxiranes can induce strong effects on gene mutations and micronuclei in mammalian cells (Schweikl et al., 2004).

  • Hydroxymethyl or ethylene oxide groups significantly enhance the electrochromic properties of 3,4-ethylenedioxythiophene (PEDOT) films, improving contrast ratios, coloration efficiencies, switching voltages, and response time (Zhang et al., 2014).

  • The enzymatic synthesis of the potential antihypertensive agent (2R,2′S)-β-hydroxyhomometoprolol was achieved with high enantioselectivity, demonstrating an efficient process for its production (Regla et al., 2008).

  • Epoxidation of γ-oxygenated-α,β-unsaturated sulphones with lithium or potassium tert-butyl peroxide leads to syn-2-(phenylsulfonyl)oxiranes and anti-2-(phenylsulfonyl)oxiranes, demonstrating control over diastereofacial selectivity (Jackson et al., 1991).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057779
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

CAS RN

56718-70-8
Record name 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[p-(2-methoxyethyl)phenoxy]methyl]oxirane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-(2-Methoxyethyl)phenol (A) and epichlorohydrin (B, 1.4-2.0 eqv.) are reacted in water, at least 1.5 kg, preferably about 2 kg of water per kg of phenol, during the addition of sodium (or potassium) hydroxide solution, (1.3-1.7 eqv.) to form 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene; (p-methoxyethyl-epoxypropoxybenzene). The reaction is preferably performed at a temperature of 50-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MB Hansen - 2019 - ntnuopen.ntnu.no
The aim of this thesis was to gain a better understanding regarding the impacts of reagents used in the synthesis of precursors for the total synthesis of (S)-atenolol and (S)-metoprolol …
Number of citations: 1 ntnuopen.ntnu.no
I Regla, A Luviano-Jardón, P Demare, E Hong… - Tetrahedron …, 2008 - Elsevier
The kinetic resolution of 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol rac-4 with Novozym 435 and vinyl stearate, a key step in the gram-scale synthesis of (2S)-2-[[(2R)-2-hydroxy…
Number of citations: 9 www.sciencedirect.com
S Soni, BP Dwivedee, VK Sharma, UC Banerjee - RSC advances, 2017 - pubs.rsc.org
In the present study Pseudomonas fluorescens lipase (PFL) was screened as a time efficient biocatalyst for the kinetic resolution of a racemic intermediate [(RS)-1-chloro-3-(4-(2-…
Number of citations: 8 pubs.rsc.org
PL Bøckmann, EE Jacobsen - Topics in Catalysis, 2023 - Springer
(S)-Metoprolol, ((2 S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has been synthesised in 99% ee with high yield by a four step chemoenzymatic protocol. Several …
Number of citations: 0 link.springer.com
T Schwalbe, H Huebner, P Gmeiner - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
The selective covalent tethering of ligands to a specific GPCR binding site has attracted considerable interest in structural biology, molecular pharmacology and drug design. We …
Number of citations: 9 www.sciencedirect.com
R Phadke, A Gosar - Ejpmr, 2018 - researchgate.net
The purpose of this research study is to develop simple, precise, accurate and economical method for determination of related substances in Metoprolol Succinate API. The …
Number of citations: 3 www.researchgate.net
F Waechter - 2021 - teses.usp.br
The presence of impurities in drug products has been controlled according to international guidelines in Brazil and the entire world. Impurities with mutagenic potential tend to show a …
Number of citations: 3 www.teses.usp.br
JY Zhang, HM Liu, XJ Wang, PEI Wang… - Chirality: The …, 2009 - Wiley Online Library
Optically pure (S)‐betaxolol and (S)‐metoprolol were prepared with an extremely facile and practical method using kinetic resolution of β‐amino alcohols employing HCS as chiral …
Number of citations: 15 onlinelibrary.wiley.com
JR Lizza, G Moura-Letts - Synthesis, 2017 - thieme-connect.com
An efficient synthesis of β-amino alcohols from a variety of epoxides and primary unbranched amines in the absence of any catalyst in high yields and regioselectivities is reported. A …
Number of citations: 18 www.thieme-connect.com
N Weißing - 2022 - opus4.kobv.de
Es wurden β1 selektive Antagonisten mit Location Bias auf Basis von Metoprolol, sowie µ-OR Agonisten mit Location Bias auf Basis von Fentanyl entwickelt. Es wurde weiterhin die …
Number of citations: 3 opus4.kobv.de

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